2-Acetylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-acetylphenylboronic acid involves processes that highlight its importance in organic synthesis. For instance, it can be derived through the extensive intermolecular hydrogen bonding of molecules with water, producing infinite, two-dimensional molecular layers without intramolecular hydrogen bonding between the ortho C=O and (HO)2B substituents (Ganguly, Meyers, & Robinson, 2003). Additionally, its role as a chiral derivatizing agent in the determination of ee of 1,2-diols via NMR spectroscopy illustrates the compound's versatility in synthetic organic chemistry (Caselli et al., 2003).
Scientific Research Applications
Bioconjugation Chemistry and Biological Applications :
- Bandyopadhyay et al. (2015) demonstrated that 2-acetylphenylboronic acid can rapidly conjugate with α-nucleophiles at neutral pH, making it useful for bioorthogonal reactions in biology. This conjugation chemistry is both fast and reversible under physiological conditions (Bandyopadhyay & Gao, 2015).
- Cambray et al. (2017) used 2-acetylphenylboronic acid in fluorogenic conjugations with semicarbazide for diazaborine products, which enhance fluorescence significantly. This was applied for visualizing bacteria, demonstrating its potential in biological imaging (Cambray, Bandyopadhyay & Gao, 2017).
Chemical Synthesis and Pharmaceutical Applications :
- Nishikata et al. (2008) used 2-acetylphenylboronic acid in asymmetric 1,4-addition reactions to synthesize optically active β-aryl esters. This process contributed to the synthesis of an endothelin receptor antagonist by SmithKline Beecham (Nishikata, Kiyomura, Yamamoto & Miyaura, 2008).
Molecular Structure and Interactions :
- Ganguly, Meyers, and Robinson (2003) focused on the molecular structure of 2-acetylphenylboronic acid monohydrate, revealing extensive intermolecular hydrogen bonding which forms two-dimensional molecular layers (Ganguly, Meyers & Robinson, 2003).
Biocompatible Conjugation Chemistry :
- Li, Kelly, and Gao (2019) described the biocompatible conjugation of Tris base with 2-acetylphenylboronic acid. The resulting conjugates exhibited superior kinetic stability and chemical resistance, indicating their potential in biologically relevant conjugation reactions (Li, Kelly & Gao, 2019).
Phage Display and Antibiotic Development :
- McCarthy et al. (2018) utilized 2-acetylphenylboronic acid in phage display for the identification of peptide probes specific to bacterial strains. This methodology aids in the development of targeted antibiotics, highlighting its potential in addressing antibiotic resistance (McCarthy, Kelly, Li, Cambray, Hosseini, van Opijnen & Gao, 2018).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
2-Acetylphenylboronic acid has been used in the development of targeted antibiotics via phage display . It has also been used in the development of reversible covalent inhibitors via phage display for a protein of interest . These developments suggest that 2-Acetylphenylboronic acid has potential applications in the fields of medicine and biotechnology .
properties
IUPAC Name |
(2-acetylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOVABYLXQUTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370200 | |
Record name | 2-Acetylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylphenylboronic acid | |
CAS RN |
308103-40-4 | |
Record name | 2-Acetylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=308103-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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